molecular formula C13H12BrN3O4 B13608340 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate

Cat. No.: B13608340
M. Wt: 354.16 g/mol
InChI Key: QZTGFZAJZYXXAE-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is a synthetic organic compound that combines an imidazole ring with a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate typically involves the following steps:

    Nitration: The starting material, 2-methylimidazole, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated imidazole is then alkylated with 2-bromoethanol to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol.

    Esterification: Finally, the hydroxyl group of the alkylated product is esterified with 4-bromobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom on the benzoate ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 4-bromobenzoate.

    Substitution: Products depend on the nucleophile used, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-aminobenzoate if an amine is used.

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections due to its imidazole moiety.

    Biological Studies: The compound can be used in studies investigating the biological activity of nitroimidazole derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is not well-documented. based on its structure, it is likely to interact with biological targets similar to other nitroimidazole compounds, which typically involve the reduction of the nitro group to generate reactive intermediates that can damage DNA and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

Uniqueness

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is unique due to the presence of the bromobenzoate ester, which can impart different chemical properties and potential biological activities compared to other nitroimidazoles.

Properties

Molecular Formula

C13H12BrN3O4

Molecular Weight

354.16 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-bromobenzoate

InChI

InChI=1S/C13H12BrN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3

InChI Key

QZTGFZAJZYXXAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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